molecular formula C7H3Br4NO3 B1301035 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one CAS No. 95111-49-2

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

Cat. No. B1301035
CAS RN: 95111-49-2
M. Wt: 468.72 g/mol
InChI Key: KKWDBDVGMIDKLP-UHFFFAOYSA-N
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Description

“2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one” is a chemical compound with the molecular formula C7H3Br4NO3 . It is used in various chemical reactions due to its unique properties .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H3Br4NO3/c1-7 (12 (14)15)5 (10)2 (8)4 (13)3 (9)6 (7)11/h1H3 . The compound has a molecular weight of 468.72 g/mol .


Chemical Reactions Analysis

This compound has been applied as a nitration reagent for mild, mono-nitrating reactions .


Physical And Chemical Properties Analysis

This compound has a boiling point of 466.3±45.0 C at 760 mmHg and a melting point of >80 C . It has a topological polar surface area of 62.9 Ų .

Scientific Research Applications

Reactions with Aliphatic Dienes

Research by Anisimova et al. (2020) showed that derivatives of "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" reacted with 2-methyl and 2,3-dimethylbuta-1,3-dienes to produce cyclohexene, cyclohexane, and hepta-1,5-diene derivatives containing nitro and tribromomethyl groups. These products were characterized using IR, 1H and 13C NMR spectra, and X-ray diffraction data (Anisimova et al., 2020).

Nitration Mechanism

Coombes (1995) highlighted that some nitrocyclohexadienones, including "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one," have been identified as intermediates in various nitration reactions. These compounds have been proposed as mild, selective, and recyclable nitrating agents for phenols, naphthols, and aromatic amines (Coombes, 1995).

Synthesis and Optimization

Arnatt and Zhang (2012) worked on optimizing the synthesis of "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" by modifying solvent systems and reaction conditions, to overcome difficulties in its original synthesis (Arnatt & Zhang, 2012).

Radical Process in Nitration

Coombes and Ridd (1992) found that the nitration of phenol by "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" is a radical process. It involves the reaction between the phenoxyl radical and NO2˙ that escapes from a radical pair formed by homolytic fission of the C–N bond (Coombes & Ridd, 1992).

Bromination Studies

Xinghua Han et al. (1999) studied the bromination of cyclohexadienes, including compounds structurally related to "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one." Their work established the structures of various brominated cyclohexanes through X-ray crystallography and NMR evidence (Han et al., 1999).

Catalysis in Organic Reactions

Iranpoor et al. (2002) described the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (a compound similar to the subject compound) as an efficient catalyst for the conversion of carbonyl compounds to their cyclic and acyclic dithioacetals and 1,3-oxathiolanes (Iranpoor et al., 2002).

Selective Bromination

Kitahara Yoshio et al. (1976) found that a compound structurally related to "2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one" was effective for the selective bromination of polyenes (Kitahara Yoshio et al., 1976).

Safety And Hazards

The compound is marked with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P321, P362+P364 .

properties

IUPAC Name

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDBDVGMIDKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369157
Record name 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

CAS RN

95111-49-2
Record name 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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